molecular formula C18H27ClN2O4S B11134318 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide

Cat. No.: B11134318
M. Wt: 402.9 g/mol
InChI Key: RHMIUKNNQNSONU-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide typically involves multiple steps. The process begins with the preparation of the 3-chloro-4-ethoxyphenylsulfonyl chloride, which is then reacted with N-cycloheptyl-N~2~-methylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide is unique due to its specific structural features, such as the cycloheptyl group, which may confer distinct biological and chemical properties compared to similar compounds

Properties

Molecular Formula

C18H27ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-cycloheptylacetamide

InChI

InChI=1S/C18H27ClN2O4S/c1-3-25-17-11-10-15(12-16(17)19)26(23,24)21(2)13-18(22)20-14-8-6-4-5-7-9-14/h10-12,14H,3-9,13H2,1-2H3,(H,20,22)

InChI Key

RHMIUKNNQNSONU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2)Cl

Origin of Product

United States

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